Methyl nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

47.6 mg/mL at 20 °C

Soluble in fat; Slightly soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Assessment of Microcirculation:

- Vasodilation: Methyl nicotinate possesses vasodilatory properties, meaning it causes blood vessels to widen. This makes it a valuable tool in research for assessing microcirculation, the flow of blood in small blood vessels. Researchers topically apply methyl nicotinate to the skin and measure the resulting redness (erythema) as an indicator of blood flow changes.

- Standardization: Researchers have explored establishing a standardized method for using methyl nicotinate to assess microcirculation. This involves determining the minimal erythema concentration (MEC) - the lowest concentration needed to induce redness - to account for individual variations in sensitivity.

Evaluation of Anti-inflammatory Agents:

- Inflammation model: The vasodilatory effect of methyl nicotinate can be used to create a localized inflammatory response in the skin. Researchers then evaluate the effectiveness of topical anti-inflammatory agents by measuring their ability to reduce this inflammation.

Enhancing Peripheral Blood Collection:

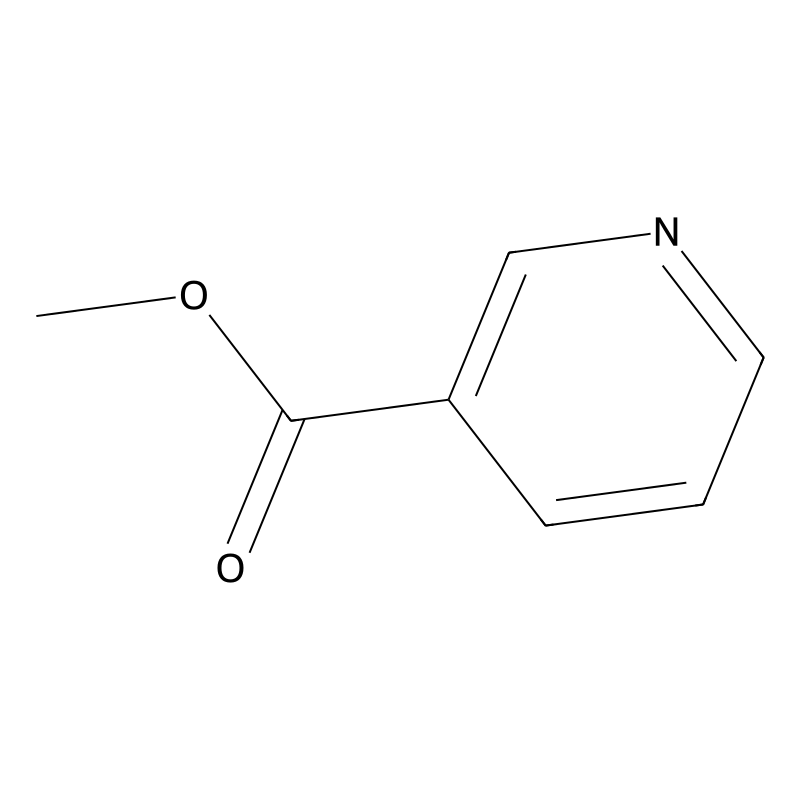

Methyl nicotinate is an organic compound with the chemical formula C₇H₇NO₂. It is the methyl ester of nicotinic acid, commonly known as niacin. This compound is recognized for its vasodilatory properties, which enhance blood flow to the area of application, making it beneficial in topical preparations for treating muscle and joint pain. The compound appears as white to pale yellow crystals and has a characteristic herbal aroma, often used in perfumery to add complexity to blends, particularly in tobacco and floral accords .

Methyl nicotinate acts as a topical rubefacient. Rubefacients are substances that cause redness and a warming sensation on the skin []. When applied topically, methyl nicotinate is absorbed through the skin and converted back to nicotinic acid []. Nicotinic acid then interacts with receptors in the blood vessel walls, causing them to dilate (widen) []. This increased blood flow to the area is thought to be responsible for the pain-relieving effect by reducing inflammation and promoting healing [].

Methyl nicotinate is generally considered safe for topical use when applied as directed []. However, some potential side effects can occur, including:

Methyl nicotinate should not be applied to broken skin or mucous membranes [].

Data on Toxicity:

Limited data exists on the specific toxicity of methyl nicotinate in humans. However, studies suggest low oral toxicity [].

Flammability:

Methyl nicotinate is combustible but not considered highly flammable [].

Reactivity:

Methyl nicotinate can hydrolyze under acidic or alkaline conditions []. It is otherwise considered a stable compound.

- Esterification: Formed through the reaction of nicotinic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.

- Hydrolysis: Can revert to nicotinic acid and methanol when treated with strong acids or bases.

- Oxidation: Although less common, it can undergo oxidation under specific conditions.

The major products from hydrolysis are nicotinic acid and methanol .

Methyl nicotinate acts primarily as a peripheral vasodilator, enhancing local blood flow upon topical application. Its mechanism involves the release of prostaglandin D2, which induces vasodilation in the dermal papillae of the skin. This action results in increased blood flow and localized warmth, often leading to a reddening of the skin. Studies have shown that this effect can be inhibited by prostaglandin biosynthesis inhibitors, indicating its reliance on local biochemical pathways .

Methyl nicotinate can be synthesized through several methods:

- Esterification: The most common method involves heating nicotinic acid with methanol under reflux conditions using a strong acid catalyst. This process ensures high yield and purity.

- Industrial Production: In larger-scale production, conditions such as temperature, pH, and reaction time are meticulously controlled to optimize yields .

Methyl nicotinate has various applications:

- Topical Analgesics: Used in formulations for muscle and joint pain relief due to its vasodilatory effects.

- Perfumery: Serves as a fragrance component, adding herbal nuances to blends.

- Research: Utilized in studies investigating skin absorption and vascular responses due to its unique biochemical properties .

Research indicates that methyl nicotinate interacts with various enzymes and proteins within the body. Its action as a rubefacient is linked to its ability to enhance local circulation through vasodilation. The compound's hydrolysis into nicotinic acid further contributes to its biological activity. Studies have demonstrated that topical application can lead to significant cutaneous vascular responses in human subjects .

Methyl nicotinate shares similarities with several other compounds, particularly other esters of nicotinic acid. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | Precursor of methyl nicotinate; involved in metabolism |

| Ethyl Nicotinate | C₈H₉NO₂ | Similar vasodilatory effects; used in similar applications |

| Propyl Nicotinate | C₉H₁₁NO₂ | Exhibits similar biological activity; less common than methyl ester |

Uniqueness of Methyl Nicotinate

Methyl nicotinate's unique property lies in its rapid absorption through the skin due to its methyl group, which enhances lipophilicity compared to other esters. This allows for effective localized treatment with minimal systemic effects, distinguishing it from other similar compounds .

Physical Description

Solid

White crystalline solid; Fresh caramelic nutty, mild tobacco aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

0.83 (LogP)

0.83

Melting Point

38 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 13 of 1621 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1608 of 1621 companies with hazard statement code(s):;

H315 (99.25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following epicutaneous administration of small radiolabelled dose of methyl nicotinate in human volunteers, approximately 15% of the dose was recovered in the urine within 108 hours after treatment. The excretion of nicotinic acid mainly takes place in the kidneys.

According to the animal studies, nicotinic acid is mainly concentrated in the liver, kidneys, and adipose tissue.

No pharmacokinetic data available.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Soothing; Tonic

General Manufacturing Information

Dates

Roskos KV, Bircher AJ, Maibach HI, Guy RH: Pharmacodynamic measurements of methyl nicotinate percutaneous absorption: the effect of aging on microcirculation. Br J Dermatol. 1990 Feb;122(2):165-71. [PMID:2317445]

Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021